molecular formula C5H3ClIN B1358552 3-Chloro-5-iodopyridine CAS No. 77332-90-2

3-Chloro-5-iodopyridine

Cat. No.: B1358552
CAS No.: 77332-90-2
M. Wt: 239.44 g/mol
InChI Key: JZMJGLPDACZKBC-UHFFFAOYSA-N
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Description

3-Chloro-5-iodopyridine is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodopyridine involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodopyridine
  • 3-Iodopyridine
  • 3-Chloropyridine

Comparison

3-Chloro-5-iodopyridine is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to its mono-halogenated counterparts. For example, 3-Iodopyridine primarily undergoes reactions typical of iodine substitution, while 3-Chloropyridine exhibits reactivity associated with chlorine. The combination of both halogens in this compound allows for more versatile synthetic applications and the formation of a wider range of derivatives .

Properties

IUPAC Name

3-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMJGLPDACZKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640070
Record name 3-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77332-90-2
Record name 3-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-iodo-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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